molecular formula C15H18N2OS B2732874 (2E)-3-phenyl-N-(piperidin-1-ylcarbonothioyl)prop-2-enamide CAS No. 78374-80-8

(2E)-3-phenyl-N-(piperidin-1-ylcarbonothioyl)prop-2-enamide

Katalognummer B2732874
CAS-Nummer: 78374-80-8
Molekulargewicht: 274.38
InChI-Schlüssel: IZGUCTPMKZDUQF-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling . These techniques can provide detailed information about the arrangement of atoms within a molecule.


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .

Wissenschaftliche Forschungsanwendungen

Repellent Efficacy

A study conducted by Debboun et al. (2000) explored the repellent efficacy of N,N-diethyl-3-methyl-benzamide (deet), a piperidine derivative, and a combination thereof against Aedes communis (mosquitoes) and Simulium venustum (black flies). The piperidine derivative demonstrated superior protection over deet alone, highlighting its potential as an effective insect repellent in various environmental conditions (Debboun et al., 2000).

Metabolic Profiling

Balani et al. (1995) investigated the metabolism of L-735,524, a piperidine-based HIV-1 protease inhibitor, identifying several metabolic pathways including glucuronidation and N-depyridomethylation. This study provided insights into the drug's biotransformation, crucial for optimizing its pharmacological efficacy and safety (Balani et al., 1995).

Pharmacokinetics and Metabolism

Renzulli et al. (2011) detailed the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans. Their findings indicated the drug is primarily eliminated via feces, with extensive metabolic processing highlighting the importance of understanding pharmacokinetics for therapeutic application (Renzulli et al., 2011).

Toxicology and Safety Evaluation

Liu et al. (2017) characterized the metabolism and excretion of venetoclax, a B-cell lymphoma-2 inhibitor, in humans. The comprehensive metabolic profiling provided a foundation for assessing the drug's safety, highlighting its major and minor pathways, which is crucial for clinical development and therapeutic use (Liu et al., 2017).

Wirkmechanismus

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include studying the compound’s effects on various biological systems and determining its LD50 .

Zukünftige Richtungen

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and effects. This could include more in-depth toxicological studies, testing the compound’s efficacy in various applications, or modifying the compound to improve its properties .

Eigenschaften

IUPAC Name

(E)-3-phenyl-N-(piperidine-1-carbothioyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c18-14(10-9-13-7-3-1-4-8-13)16-15(19)17-11-5-2-6-12-17/h1,3-4,7-10H,2,5-6,11-12H2,(H,16,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGUCTPMKZDUQF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.